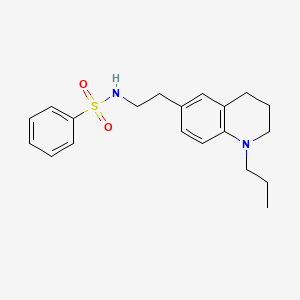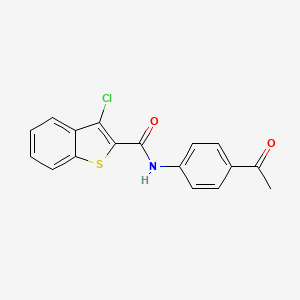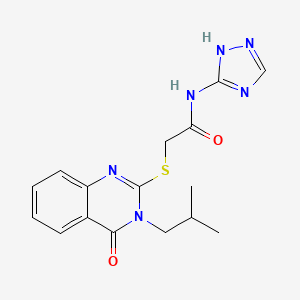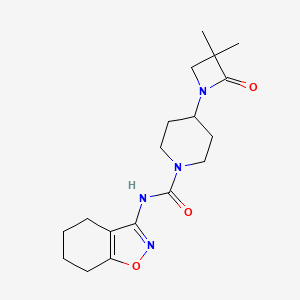
N-(2-(1-丙基-1,2,3,4-四氢喹啉-6-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step chemical processes including the Pictet-Spengler reaction, which is commonly used to synthesize tetrahydroisoquinoline and related structures by cyclizing β-phenylethylamines with aldehydes or ketones. The modification of these core structures, including the addition of a benzenesulfonamide group, can be achieved through subsequent reactions such as amidation using benzenesulfonyl chloride derivatives (Chen Bin, 2015).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives, including tetrahydroquinoline structures, typically involves X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the conformational preferences of the structures. The crystal structure of similar compounds shows intermolecular interactions and molecular packing, which are crucial for understanding their physical properties and reactivity (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives containing benzenesulfonamide groups participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, depending on the functional groups present. These compounds have been explored for their potential biological activities, which are influenced by their chemical structure and the presence of specific substituents (Romina J. Pagliero et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be significantly affected by the specific substituents attached to the tetrahydroquinoline and benzenesulfonamide moieties. The presence of different substituents can lead to variations in these properties, affecting their application in various fields (A. J. Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the behavior of these compounds in chemical reactions and their potential biological activities. The benzenesulfonamide group, in particular, can influence the acidity of adjacent hydrogens, impacting the compound's reactivity and interaction with biological targets (E. Bruno et al., 2017).
科学研究应用
海洋来源的生物碱在癌症治疗中的应用
Trabectedin(ET-743)展示了海洋来源的四氢异喹啉生物碱在癌症治疗中的潜力。最初从加勒比海的海鞘动物Ecteinascidia turbinata中分离出来,trabectedin与DNA双螺旋的小沟结合,影响转录因子、DNA修复途径和肿瘤微环境。这种化合物独特的作用机制以及与其他抗癌药物的结合突显了四氢异喹啉衍生物在肿瘤学中的治疗潜力(D’Incalci & Galmarini, 2010)。
四氢异喹啉在治疗中的应用
四氢异喹啉(THIQs)以其广泛的治疗应用而闻名,不仅限于神经保护作用,还包括抗癌特性。美国食品药品监督管理局对trabectedin用于软组织肉瘤的批准凸显了THIQs在药物发现中的重要性。这些化合物在治疗各种疾病,包括癌症和中枢神经系统疾病方面表现出了希望,展示了THIQ衍生物在药物化学中的多功能性和潜力(Singh & Shah, 2017)。
异喹啉衍生物在现代治疗中的应用
异喹啉衍生物,包括苯环与吡啶环融合的化合物,展示了广泛的生物活性。它们在治疗癌症、帕金森病、结核病等疾病方面的潜力突显了异喹啉化合物的药理学重要性。对这些衍生物的探索可能导致具有独特作用机制的新型治疗剂的开发(Danao et al., 2021)。
生物碱在抗炎和抗癌应用中的作用
植物来源的生物碱,包括川楝碱和其他来自番荔枝属植物的化合物,已被研究用于其抗炎和抗癌作用。这些研究揭示了天然产物在开发治疗炎症性疾病和癌症方面的潜力,强调了对生物活性分离物进一步研究的重要性(Wahab et al., 2018)。
作用机制
安全和危害
属性
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUMBFNVYMRXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)

![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)

